molecular formula C11H26O8S2 B14605125 Methanesulfonic acid--[(1R,2S)-cycloheptane-1,2-diyl]dimethanol (2/1) CAS No. 61154-22-1

Methanesulfonic acid--[(1R,2S)-cycloheptane-1,2-diyl]dimethanol (2/1)

Cat. No.: B14605125
CAS No.: 61154-22-1
M. Wt: 350.5 g/mol
InChI Key: BJFJOUZPLVLUEE-DRJPZDRJSA-N
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Description

Methanesulfonic acid–[(1R,2S)-cycloheptane-1,2-diyl]dimethanol (2/1) is a chemical compound that combines methanesulfonic acid with a cycloheptane-based diol

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the production likely involves standard chemical engineering processes, including the use of reactors, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid–[(1R,2S)-cycloheptane-1,2-diyl]dimethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can alter the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and the use of solvents to ensure the reactions proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Methanesulfonic acid–[(1R,2S)-cycloheptane-1,2-diyl]dimethanol has several scientific research applications:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound could be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of methanesulfonic acid–[(1R,2S)-cycloheptane-1,2-diyl]dimethanol involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in biochemical studies, the compound may interact with enzymes to modulate their activity, while in industrial applications, it may act as a catalyst or reactant in chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methanesulfonic acid–[(1R,2S)-cycloheptane-1,2-diyl]dimethanol include other sulfonic acid derivatives and cycloheptane-based diols. Examples include:

  • Methanesulfonic acid
  • Cycloheptane-1,2-diol
  • Other alkylsulfonic acids

Uniqueness

The uniqueness of methanesulfonic acid–[(1R,2S)-cycloheptane-1,2-diyl]dimethanol lies in its combined structure, which imparts specific chemical and physical properties

Properties

CAS No.

61154-22-1

Molecular Formula

C11H26O8S2

Molecular Weight

350.5 g/mol

IUPAC Name

[(1S,2R)-2-(hydroxymethyl)cycloheptyl]methanol;methanesulfonic acid

InChI

InChI=1S/C9H18O2.2CH4O3S/c10-6-8-4-2-1-3-5-9(8)7-11;2*1-5(2,3)4/h8-11H,1-7H2;2*1H3,(H,2,3,4)/t8-,9+;;

InChI Key

BJFJOUZPLVLUEE-DRJPZDRJSA-N

Isomeric SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1CC[C@@H]([C@@H](CC1)CO)CO

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1CCC(C(CC1)CO)CO

Origin of Product

United States

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